molecular formula C19H22ClN3OS B2925963 N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421476-12-1

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2925963
CAS No.: 1421476-12-1
M. Wt: 375.92
InChI Key: KBUFTRGDPUPOJB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3OS and its molecular weight is 375.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Antagonist Activity

Compounds similar to "N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide" have been studied for their molecular interactions with receptors. For example, studies on cannabinoid receptor antagonists explore the molecular dynamics and binding affinities of related compounds, which can be crucial for designing drugs targeting the CB1 cannabinoid receptor. These findings are significant for understanding receptor-ligand interactions and developing pharmacological agents with potential therapeutic benefits (Shim et al., 2002).

Anti-angiogenic and DNA Cleavage Activities

Research on novel piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy. These compounds can inhibit the formation of blood vessels in vivo, which is crucial for tumor growth and metastasis, and exhibit cytotoxic effects by interacting with DNA. Such properties make them valuable for studying cancer's molecular mechanisms and developing new anticancer agents (Vinaya Kambappa et al., 2017).

Glycine Transporter 1 Inhibitor

Compounds structurally related to the queried molecule have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), suggesting their use in exploring neurological disorders and developing treatments. GlyT1 inhibitors can modulate glycine levels in the central nervous system, impacting schizophrenia and cognitive disorders' therapeutic approaches (Yamamoto et al., 2016).

Nonaqueous Capillary Electrophoresis

In analytical chemistry, related compounds have been used to develop nonaqueous capillary electrophoresis methods for separating and analyzing imatinib mesylate and its related substances. This application is crucial for quality control and pharmaceutical analysis, ensuring drug purity and efficacy (Ye et al., 2012).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-17-6-4-15(5-7-17)13-22-19(24)23-11-8-16(9-12-23)14-25-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUFTRGDPUPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.